REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].[OH:7][C:8]1(CO)[CH:14]=[CH:13][C:12]2[CH:15]=[C:16]([C:19]([O:21][CH3:22])=[O:20])[CH:17]=[CH:18][C:11]=2[O:10][CH2:9]1>O1CCOCC1.O>[O:7]=[C:8]1[CH:14]=[CH:13][C:12]2[CH:15]=[C:16]([C:19]([O:21][CH3:22])=[O:20])[CH:17]=[CH:18][C:11]=2[O:10][CH2:9]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
116 mg
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
methyl 3-hydroxy-3-(hydroxymethyl)-2,3-dihydro-1-benzoxepin-7-carboxylate
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
OC1(COC2=C(C=C1)C=C(C=C2)C(=O)OC)CO
|
Name
|
3/1
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
After the usual treatments, the crude reaction product
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on silica gel (ethyl acetate/heptane 25/75)
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1COC2=C(C=C1)C=C(C=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53 mg | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |